molecular formula C10H13NO2 B13509642 Methyl 2-anilinopropanoate CAS No. 709-80-8

Methyl 2-anilinopropanoate

Cat. No.: B13509642
CAS No.: 709-80-8
M. Wt: 179.22 g/mol
InChI Key: RBAUAHIPDXKQJI-UHFFFAOYSA-N
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Description

Methyl 2-anilinopropanoate is an organic compound characterized by a propanoate ester backbone substituted with an aniline group at the second carbon position. Its structure combines the ester functional group (RCOOR') with an aromatic amine (aniline), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

709-80-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-anilinopropanoate

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13-2)11-9-6-4-3-5-7-9/h3-8,11H,1-2H3

InChI Key

RBAUAHIPDXKQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-anilinopropanoate can be synthesized through the esterification of 2-anilinopropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilinopropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-anilinopropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 2-anilinopropanoic acid and methanol.

    Reduction: 2-anilinopropanol.

    Substitution: Various substituted aniline derivatives, depending on the reagents used.

Scientific Research Applications

Methyl 2-anilinopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-anilinopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active aniline moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with methyl 2-anilinopropanoate, differing in substituents or backbone configuration:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications Reference
Methyl 2-(2,3-dimethylanilino)benzoate Benzoate backbone, dimethylanilino group C₁₆H₁₇NO₂ 255.31 Pharmaceutical intermediates
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Chlorophenoxy, dimethoxypyrimidinyl substituents C₂₅H₂₄Cl₂N₃O₆ 557.38 Herbicide/pesticide synthesis
Sandaracopimaric acid methyl ester Diterpene-derived methyl ester C₂₁H₃₂O₂ 316.48 Natural resin analysis
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide Propanoic acid derivative, isobutyl substituent C₁₃H₁₉NO 205.30 Pharmaceutical impurity


Key Observations :

  • Backbone Variations: this compound’s propanoate backbone contrasts with benzoate (e.g., methyl 2-(2,3-dimethylanilino)benzoate) or diterpene-based esters (e.g., sandaracopimaric acid methyl ester), which influence solubility and metabolic stability .
  • Substituent Effects: Bulky or electronegative groups (e.g., dichlorophenoxy in ) enhance bioactivity but may reduce bioavailability.
  • Molecular Weight : Derivatives with complex substituents (e.g., herbicide compound in ) exhibit higher molecular weights, impacting their pharmacokinetic profiles.
Physical and Chemical Properties

Data from methyl ester analogs (Table 3 in , GC analysis in , and VOC properties in ) suggest trends:

Property This compound (Inferred) Methyl Salicylate (Reference) Sandaracopimaric Acid Methyl Ester
Boiling Point ~250–300°C (estimated) 222°C Not reported
Solubility Moderate in polar solvents Slightly water-soluble Lipid-soluble
Volatility (GC Retention) Moderate retention time Short retention Long retention (non-polar phase)
Stability Susceptible to hydrolysis Stable under acidic conditions Thermally stable

Chemical Reactivity :

  • The anilino group in this compound is prone to electrophilic substitution (e.g., nitration, halogenation), while the ester group may undergo hydrolysis under basic conditions. This contrasts with diterpene esters (e.g., sandaracopimaric acid methyl ester), which are more stable due to their fused cyclic structures .

Q & A

Q. How should researchers address inconsistencies between computational predictions and experimental yields in synthesis optimization?

  • Answer : Re-optimize force field parameters using experimental data (e.g., transition state barriers from kinetic studies). Employ Bayesian optimization to iteratively refine reaction conditions. Report both predicted and observed outcomes to highlight model limitations .

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